Superior Substrate Specificity for DNA Repair Enzyme Endo III vs. 5-Hydroxycytosine
In a direct head-to-head in vitro assay, 5-hydroxyhydantoin demonstrates markedly higher substrate specificity for E. coli endonuclease III (Endo III) compared to the established oxidized pyrimidine lesion 5-hydroxycytosine [1]. The kinetic analysis quantified this difference, establishing 5-hydroxyhydantoin as a more efficiently processed lesion by this critical repair enzyme [1].
| Evidence Dimension | Substrate Specificity (Relative kcat/Km) |
|---|---|
| Target Compound Data | 5-hydroxyhydantoin (5-OH-Hyd) is processed by Endo III |
| Comparator Or Baseline | 5-hydroxycytosine |
| Quantified Difference | 5-OH-Hyd is a 'much better substrate' than 5-hydroxycytosine for Endo III [1] |
| Conditions | In vitro excision assay using synthetic oligonucleotides containing a unique 5-OH-Hyd lesion and purified E. coli Endo III protein. |
Why This Matters
This validates the use of 5-hydroxyhydantoin as a specific probe for studying Endo III-mediated base excision repair (BER) pathways, ensuring experimental relevance that a generic hydantoin could not provide.
- [1] Gasparutto, D., et al. (2009). Excision of the oxidatively formed 5-hydroxyhydantoin and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16-24. https://doi.org/10.1016/j.bbagen.2008.10.001 View Source
